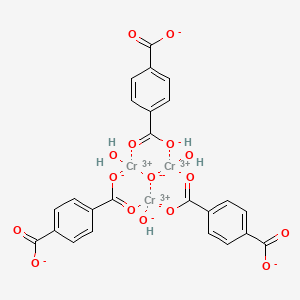
chromium(3+);oxygen(2-);terephthalate;hydroxide;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium(3+);oxygen(2-);terephthalate;hydroxide;dihydrate is a complex compound that belongs to the family of metal-organic frameworks (MOFs). These compounds are known for their unique structures and properties, which make them useful in various scientific and industrial applications. The compound consists of chromium ions coordinated with terephthalate ligands, oxygen, hydroxide, and water molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chromium(3+);oxygen(2-);terephthalate;hydroxide;dihydrate typically involves a hydrothermal reaction. A common method includes mixing chromium nitrate, terephthalic acid, and water in a specific molar ratio. The mixture is then heated in an autoclave at elevated temperatures (usually around 180°C) for several hours. This process results in the formation of the desired MOF with high purity and crystallinity .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. Large-scale reactors and continuous flow systems are often employed to maintain consistent quality and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Chromium(3+);oxygen(2-);terephthalate;hydroxide;dihydrate undergoes various chemical reactions, including:
Oxidation: The chromium(III) ions can be oxidized to chromium(VI) under specific conditions.
Reduction: Chromium(VI) can be reduced back to chromium(III) using reducing agents like hydrogen peroxide.
Substitution: Ligand exchange reactions can occur, where terephthalate ligands are replaced by other ligands such as chloride or sulfate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an alkaline medium is commonly used for the oxidation of chromium(III) to chromium(VI).
Substitution: Ligand exchange reactions are typically carried out in aqueous solutions at elevated temperatures.
Major Products Formed
Oxidation: Chromium(VI) compounds such as chromate and dichromate.
Reduction: Chromium(III) compounds.
Substitution: New MOFs with different ligands.
Aplicaciones Científicas De Investigación
Chromium(3+);oxygen(2-);terephthalate;hydroxide;dihydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of chromium(3+);oxygen(2-);terephthalate;hydroxide;dihydrate involves its interaction with specific molecular targets and pathways:
Catalysis: The compound acts as a heterogeneous catalyst, providing active sites for chemical reactions.
Biological Activity: Chromium(III) ions interact with the beta subunit of mitochondrial ATP synthase, influencing cellular energy production and metabolic regulation.
Comparación Con Compuestos Similares
Chromium(3+);oxygen(2-);terephthalate;hydroxide;dihydrate can be compared with other similar compounds, such as:
Cobalt(II) terephthalate: Similar structure but different metal ion, leading to variations in catalytic activity and stability.
Iron(III) terephthalate: Another MOF with different metal ion, used in different catalytic and industrial applications.
Uniqueness
The uniqueness of this compound lies in its high stability, water tolerance, and versatile catalytic properties. These characteristics make it suitable for a wide range of applications in both scientific research and industry .
Propiedades
Fórmula molecular |
C24H17Cr3O16 |
|---|---|
Peso molecular |
717.4 g/mol |
Nombre IUPAC |
chromium(3+);oxygen(2-);terephthalate;hydroxide;dihydrate |
InChI |
InChI=1S/3C8H6O4.3Cr.3H2O.O/c3*9-7(10)5-1-2-6(4-3-5)8(11)12;;;;;;;/h3*1-4H,(H,9,10)(H,11,12);;;;3*1H2;/q;;;3*+3;;;;-2/p-7 |
Clave InChI |
UALWHFIFJCQBLB-UHFFFAOYSA-G |
SMILES canónico |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].O.O.[OH-].[O-2].[Cr+3].[Cr+3].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















